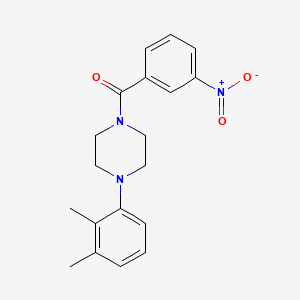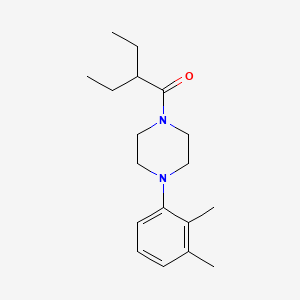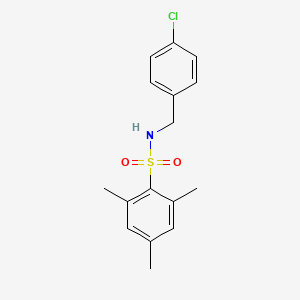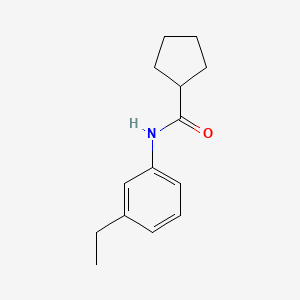![molecular formula C16H24N2O4S B5788702 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide, also known as MS-275, is a synthetic histone deacetylase (HDAC) inhibitor. It has been found to have potential therapeutic applications in cancer treatment, as well as in other diseases such as HIV and Alzheimer's.
作用機序
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide is a HDAC inhibitor, meaning that it inhibits the activity of HDAC enzymes that remove acetyl groups from histone proteins. This results in an increase in histone acetylation, which can lead to changes in gene expression. 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide has been found to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of genes involved in these processes. It has also been found to reactivate latent HIV-1 expression by upregulating the expression of the viral promoter.
Biochemical and Physiological Effects:
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide has been found to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the reactivation of latent HIV-1 expression, and the improvement of cognitive function in a mouse model of Alzheimer's. It has also been found to upregulate the expression of genes involved in cell differentiation and immune response.
実験室実験の利点と制限
One advantage of 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide is that it is a selective HDAC inhibitor, meaning that it targets specific HDAC enzymes and does not affect others. This can be useful in lab experiments where specific HDAC enzymes need to be targeted. One limitation of 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide is that it can have off-target effects, meaning that it can affect other proteins besides HDAC enzymes. This can make it difficult to interpret results from lab experiments.
将来の方向性
There are several future directions for research on 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide. One direction is to investigate its potential as a therapeutic agent in cancer treatment, particularly in combination with other drugs. Another direction is to investigate its potential as a therapeutic agent in HIV treatment, particularly in combination with other drugs. Additionally, further research is needed to understand the mechanisms by which 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide improves cognitive function in Alzheimer's and to investigate its potential as a therapeutic agent in the disease.
合成法
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzoyl chloride with 3-methylbutyric acid, followed by reaction with butanoyl chloride and sulfuryl chloride. Other methods include the reaction of 4-aminobenzoyl chloride with 3-methylbutyric acid, followed by reaction with butanoyl chloride and sodium hydride, or the reaction of 4-aminobenzoyl chloride with 3-methylbutyric acid, followed by reaction with butanoyl chloride and lithium diisopropylamide.
科学的研究の応用
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide has been shown to have potential therapeutic applications in cancer treatment, as it can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have potential applications in other diseases such as HIV and Alzheimer's. In HIV, 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide has been found to reactivate latent HIV-1 expression in vitro, suggesting that it may have potential as a therapeutic agent in HIV treatment. In Alzheimer's, 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide has been found to improve cognitive function in a mouse model of the disease.
特性
IUPAC Name |
3-methyl-N-[4-(3-methylbutanoylsulfamoyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-11(2)9-15(19)17-13-5-7-14(8-6-13)23(21,22)18-16(20)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHHXMTUPFCJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[4-(3-methylbutanoylsulfamoyl)phenyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)

![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)

![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)



![4-[(2-furylmethyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5788701.png)


![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5788727.png)
